1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
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Overview
Description
“1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol” is a complex organic compound that features multiple functional groups, including a triazine ring, a naphthalen-2-ol moiety, and a hydrazinylidene linkage. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol” would likely involve multiple steps, including:
- Formation of the triazine ring.
- Introduction of the phenylamino and pyrrolidin-1-yl substituents.
- Coupling with the naphthalen-2-ol moiety through a hydrazinylidene linkage.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
- Catalysts to speed up reactions.
- Solvents to dissolve reactants and control reaction conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino or pyrrolidin-1-yl groups.
Reduction: Reduction reactions could target the hydrazinylidene linkage.
Substitution: Substitution reactions might occur at the triazine ring or the naphthalen-2-ol moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Drug Development: Investigation of its potential as a pharmaceutical agent.
Biochemical Probes: Use as a probe to study biological processes.
Medicine
Diagnostics: Use in diagnostic assays.
Industry
Dyes and Pigments: Possible use in the production of dyes.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to molecular targets: Such as enzymes or receptors.
Modulation of pathways: Affecting biochemical pathways in cells.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine derivatives: Compounds with similar triazine rings.
Naphthalen-2-ol derivatives: Compounds with similar naphthalen-2-ol moieties.
Uniqueness
The unique combination of functional groups in “1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol” may confer distinct properties and activities not found in other compounds.
Properties
Molecular Formula |
C24H23N7O |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[(E)-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H23N7O/c32-21-13-12-17-8-4-5-11-19(17)20(21)16-25-30-23-27-22(26-18-9-2-1-3-10-18)28-24(29-23)31-14-6-7-15-31/h1-5,8-13,16,32H,6-7,14-15H2,(H2,26,27,28,29,30)/b25-16+ |
InChI Key |
YKNGVAZGCBMSIV-PCLIKHOPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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